butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoxaline core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors, such as 3,4-dimethoxyphenylamine and a suitable diketone, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Esterification: The carboxylate group is introduced through esterification reactions, often using butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the pyrroloquinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoxaline Derivatives: Compounds with similar core structures but different functional groups.
Indole Derivatives: Compounds like indole-3-acetic acid, which share some structural similarities and biological activities.
Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxylate, which have similar chemical properties and applications.
Uniqueness
Butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and the pyrroloquinoxaline core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
Butyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound notable for its diverse biological activities. Its structure incorporates a pyrroloquinoxaline core, which is associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H24N2O4
- Molecular Weight : Approximately 370.41 g/mol
- Structural Features :
- Butyl ester group
- Amino group
- Dimethoxyphenyl moiety
The unique combination of these functional groups contributes to its biological reactivity and potential therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have shown that it can interact with molecular targets involved in tumor growth and proliferation. For instance:
- In vitro Studies : The compound demonstrated a growth inhibition rate of approximately 55.75% against melanoma cell lines, indicating its potential as an anticancer agent .
- Mechanism of Action : It is suggested that the compound may inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in various cancers.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Initial investigations suggest that it may possess the ability to inhibit bacterial growth, warranting further exploration in drug development for infectious diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Electron Donating Groups : Compounds with electron-donating groups (e.g., methoxy) at specific positions on the aromatic ring tend to exhibit enhanced activity against cancer cell lines.
- Aliphatic Linkers : The presence of aliphatic linkers in the structure has been correlated with increased potency in certain derivatives .
Comparative Analysis with Related Compounds
The following table summarizes some structurally related compounds and their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | C29H29N5O3 | Contains a phenylbutan-2-yl substituent; studied for similar biological activities. |
Butyl 2-amino-1-(pyridin-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | C21H21N5O2 | Features a pyridinyl substituent; different pharmacological profile. |
6-methylpyrido[2,3-b]quinoxaline derivatives | Varied | Known for neuroprotective properties; structurally distinct but related in function. |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Anticancer Evaluation : In a study evaluating multiple quinoxaline derivatives against various cancer cell lines (e.g., HeLa, SMMC-7721), this compound exhibited moderate to high activity compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular modeling studies suggest that the compound's ability to form intramolecular hydrogen bonds enhances its lipophilicity and membrane permeability, crucial for its biological effectiveness .
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
butyl 2-amino-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H24N4O4/c1-4-5-12-31-23(28)19-20-22(26-16-9-7-6-8-15(16)25-20)27(21(19)24)14-10-11-17(29-2)18(13-14)30-3/h6-11,13H,4-5,12,24H2,1-3H3 |
InChI Key |
AQFHVVOBGULWSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N |
Origin of Product |
United States |
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